molecular formula C22H26O5 B1246000 Pseudocalanolide C

Pseudocalanolide C

Cat. No.: B1246000
M. Wt: 370.4 g/mol
InChI Key: XCJYGBQSIDIDLV-FTLABTOESA-N
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Description

Pseudocalanolide C (C₂₂H₂₆O₅, molecular weight 370.44 g/mol) is a naturally occurring angular pyranocoumarin initially misidentified as calanolide C due to structural ambiguities in early studies . It was reclassified after NMR analysis revealed discrepancies between synthetic and natural compounds, leading to revised stereochemistry: [6S, 7S, 8R] .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

(10S,11S,12R)-12-hydroxy-10,11,16,16-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaen-4-one

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-19-14-8-9-22(4,5)27-20(14)17-18(24)11(2)12(3)25-21(17)16(13)19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m1/s1

InChI Key

XCJYGBQSIDIDLV-FTLABTOESA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4[C@@H]([C@@H]([C@@H](OC4=C12)C)C)O)(C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(C(C(OC4=C12)C)C)O)(C)C

Synonyms

pseudocalanolide C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Pseudocalanolide C belongs to the calanolide family, characterized by a 4-substituted coumarin-pyran scaffold. Below is a comparative analysis with key analogues:

Compound Molecular Formula Source Key Structural Features Anti-HIV-1 EC₅₀ (µM) Stereochemistry References
This compound C₂₂H₂₆O₅ Calophyllum lanigerum var. austrocoriaceum Angular pyranocoumarin, 12-methoxy group >0.4 [6S, 7S, 8R]
Calanolide A C₂₂H₂₆O₅ Calophyllum lanigerum Angular pyranocoumarin, 12-hydroxy group 0.1 [6S, 7S, 8R]
Calanolide B C₂₂H₂₆O₅ Calophyllum lanigerum Angular pyranocoumarin, 12-acetoxy group 0.4 [6S, 7S, 8R]
Costatolide C₂₂H₂₆O₅ Calophyllum cerasiferum Linear pyranocoumarin, 12-methoxy group 0.2–0.3 [6S, 7S, 8R]
Dihydrocostatolide C₂₂H₂₈O₅ Calophyllum costatum Hydrogenated pyran ring, 12-methoxy group 0.3–0.5 Racemic mixture
Tomentolide B C₂₂H₂₄O₅ Calophyllum tomentosa Angular pyranocoumarin, 12-deoxy group Inactive Racemic mixture

Functional Comparisons

Anti-HIV Activity
  • Potency: this compound is less potent than calanolides A and B, likely due to the absence of hydroxyl or acetoxy groups at C-12, which are critical for RT inhibition .
  • Drug Resistance: Calanolide A retains efficacy against NNRTI-resistant HIV-1 strains, but this compound lacks comparable data .
Stereochemical Influence

This compound shares the [6S, 7S, 8R] configuration with calanolides A and B, yet its reduced activity highlights the role of substituents (e.g., C-12 methoxy vs. hydroxyl groups) in modulating binding to the reverse transcriptase hydrophobic pocket .

Critical Research Findings

Structural Misidentification: Early studies misassigned this compound as calanolide C due to overlapping NMR signals; corrected via Mosher’s method .

Activity Limitations: Despite structural similarity to calanolide A, this compound’s anti-HIV activity is 4-fold lower, emphasizing the necessity of C-12 polar groups for efficacy .

Stereochemical Consistency: The conserved [6S, 7S, 8R] configuration across active calanolides suggests a unified mechanism of action, though substituent variations dictate potency .

Q & A

Q. How is Pseudocalanolide C structurally characterized, and what analytical techniques are critical for confirming its identity?

Methodological Answer: Structural elucidation of this compound involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) to resolve its stereochemistry and hydroxyl group positioning. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive 3D structural validation. Comparative analysis with known calanolides (e.g., Calanolide C/D) is essential to distinguish structural revisions, as this compound differs in hydroxyl group placement . Example Data:

TechniqueKey Findings for this compoundReference Compound (Calanolide C)
1H NMR (δ ppm)Hydroxyl signal at 4.2 ppm (axial)Hydroxyl at 3.8 ppm (equatorial)
X-rayHexacyclic scaffold with C-10 hydroxylC-12 hydroxyl in Calanolide C

Q. What are the common methodologies for isolating this compound from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques (column chromatography, HPLC). Fractionation guided by bioactivity assays (e.g., HIV-1 reverse transcriptase inhibition) ensures targeted purification. Purity validation requires ≥95% HPLC area under the curve (AUC) with UV detection at 254 nm .

Q. How is the antiviral activity of this compound evaluated in vitro?

Methodological Answer: Antiviral assays use HIV-1-infected MT-4 cells with p24 antigen ELISA to quantify viral replication. Dose-response curves (IC50 values) are generated alongside cytotoxicity testing (MTT assay) in uninfected cells. Positive controls (e.g., AZT) and solvent controls are mandatory to validate assay specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values across studies)?

Methodological Answer: Contradictions arise from variability in assay conditions (cell lines, viral strains) or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., NIH AIDS Reagent Program guidelines).
  • Cross-validating results with orthogonal assays (e.g., plaque reduction vs. reverse transcriptase activity).
  • Reporting detailed purity profiles and batch-to-batch reproducibility .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer: SAR studies require systematic modification of this compound’s hydroxyl and alkyl groups via semi-synthesis or biosynthesis. Key steps:

  • Synthesis : Protect/deprotect hydroxyl groups using TBS or acetylating agents.
  • Testing : Parallel evaluation of antiviral activity and cytotoxicity for each analog.
  • Data Analysis : Multivariate regression to correlate structural features (e.g., logP, hydrogen-bond donors) with bioactivity .

Q. How can researchers address challenges in reproducing this compound isolation yields from natural sources?

Methodological Answer: Yield variability stems from ecological factors (plant collection season, geography) and extraction inefficiencies. Solutions include:

  • Metabolomic profiling of source organisms to identify optimal harvest times.
  • Implementing green chemistry techniques (e.g., pressurized liquid extraction) to enhance recovery .

Q. What advanced analytical methods validate the stereochemical purity of synthetic this compound derivatives?

Methodological Answer: Chiral HPLC with polysaccharide-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Computational modeling (DFT calculations) predicts optical rotation values for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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